1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-([1,1’-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride is a complex organic compound that features a biphenyl group, an azepane ring, and a propanol moiety
Preparation Methods
The synthesis of 1-([1,1’-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride typically involves multiple steps, including the formation of the biphenyl ether, the introduction of the azepane ring, and the final conversion to the hydrochloride salt. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Biphenyl Ether: This step involves the reaction of a biphenyl derivative with an appropriate alkylating agent under basic conditions to form the biphenyl ether.
Introduction of Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with the biphenyl ether intermediate.
Conversion to Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the biphenyl ether, leading to the formation of various derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free base form of the compound.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition due to its unique structural features.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-([1,1’-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the azepane ring can interact with specific amino acid residues. The propanol moiety may participate in hydrogen bonding, enhancing the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-([1,1’-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride include:
1-(Azepan-2-yl)propan-1-one: This compound features an azepane ring and a propanone moiety, differing in the absence of the biphenyl ether group.
1-Azepan-1-yl-propan-2-ol: Similar in structure but lacks the biphenyl group, affecting its chemical properties and applications.
The uniqueness of 1-([1,1’-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride lies in its combination of the biphenyl ether and azepane ring, which imparts distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
1-(azepan-1-yl)-3-(2-phenylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c23-19(16-22-14-8-1-2-9-15-22)17-24-21-13-7-6-12-20(21)18-10-4-3-5-11-18;/h3-7,10-13,19,23H,1-2,8-9,14-17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZRODFDVLAOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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